molecular formula C6H8N2O B1386608 1,5-Dimethyl-1H-imidazole-2-carbaldehyde CAS No. 955028-18-9

1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1386608
CAS No.: 955028-18-9
M. Wt: 124.14 g/mol
InChI Key: KXTVDKIRYKCHRB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 1 and 5 of the imidazole ring and an aldehyde group at position 2. It is a versatile building block in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives. This method involves the condensation of glyoxal, ammonia, and an aldehyde or ketone .

Another method involves the reaction of 1,5-dimethylimidazole with formylating agents such as formic acid or formamide under acidic conditions to introduce the aldehyde group at position 2 .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites of target enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or condensation reactions, forming various products depending on the reaction conditions .

Comparison with Similar Compounds

1,5-Dimethyl-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,5-dimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-6(4-9)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTVDKIRYKCHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-18-9
Record name 1,5-dimethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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